4-[(tert-Butyldimethylsilyl)oxy]-2,6-dimethylphenylboronic acid pinacol ester
Description
4-[(tert-Butyldimethylsilyl)oxy]-2,6-dimethylphenylboronic acid pinacol ester (CAS: 955930-05-9) is a boronic ester derivative featuring a tert-butyldimethylsilyl (TBS)-protected hydroxyl group and two methyl substituents on the aromatic ring. Its molecular formula is C₂₀H₃₅BO₃Si, with a molecular weight of 362.39 g/mol (calculated from the formula). The compound is primarily utilized in polymer synthesis and cross-coupling reactions due to its stability and compatibility with transition-metal catalysts . It is commercially available at 95% purity and requires storage at 4–8°C to maintain stability .
The TBS group serves as a protecting moiety for the hydroxyl group, preventing undesired side reactions during polymerization or Suzuki-Miyaura coupling . Its structural uniqueness lies in the combination of steric hindrance (from TBS and methyl groups) and boronic ester reactivity, making it valuable in controlled drug delivery systems and functionalized polymer synthesis .
Properties
IUPAC Name |
tert-butyl-[3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-dimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35BO3Si/c1-14-12-16(22-25(10,11)18(3,4)5)13-15(2)17(14)21-23-19(6,7)20(8,9)24-21/h12-13H,1-11H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMRYJGLIBKXFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2C)O[Si](C)(C)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35BO3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[(tert-Butyldimethylsilyl)oxy]-2,6-dimethylphenylboronic acid pinacol ester typically involves the reaction of 4-[(tert-Butyldimethylsilyl)oxy]-2,6-dimethylphenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran or dichloromethane and may require heating to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
4-[(tert-Butyldimethylsilyl)oxy]-2,6-dimethylphenylboronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Substitution: The silyl group can be substituted with other functional groups through reactions with nucleophiles under appropriate conditions.
Scientific Research Applications
Basic Characteristics
- Molecular Formula : CHBOSi
- Molecular Weight : 362.4 g/mol
- CAS Number : 955930-05-9
- Density : Approximately 1.00 g/cm³ (predicted)
- Boiling Point : 378.7 °C (predicted)
- pKa : 8.83 (predicted)
Structure
The compound features a tert-butyldimethylsilyl group, which enhances its stability and solubility in organic solvents, making it suitable for various chemical reactions.
Organic Synthesis
4-[(tert-Butyldimethylsilyl)oxy]-2,6-dimethylphenylboronic acid pinacol ester is widely used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This reaction allows for the coupling of aryl halides with boronic acids to form biaryl compounds, which are valuable in pharmaceuticals and materials science.
Example Reaction :
The compound can be used to couple with various aryl halides, yielding substituted phenyl derivatives that serve as precursors for more complex molecules.
Medicinal Chemistry
In medicinal chemistry, this boronic acid derivative is utilized for the development of pharmaceutical agents. Its ability to form reversible covalent bonds with diols makes it useful in the design of enzyme inhibitors and drug delivery systems.
Case Study :
Research has shown that derivatives of boronic acids can inhibit proteasomes, leading to potential treatments for cancer. The incorporation of the tert-butyldimethylsilyl group enhances selectivity and potency.
Sensor Development
The unique properties of boronic acids allow their application in the development of sensors for glucose and other biomolecules. The ability to form complexes with diols makes this compound suitable for creating sensitive detection systems.
Polymer Chemistry
In polymer chemistry, boronic esters are employed as cross-linking agents or modifiers in the synthesis of smart polymers that respond to environmental stimuli such as pH or temperature changes.
Data Table: Applications Overview
| Application Area | Description | Example/Case Study |
|---|---|---|
| Organic Synthesis | Used in Suzuki-Miyaura coupling reactions to form biaryl compounds | Coupling with aryl halides |
| Medicinal Chemistry | Development of enzyme inhibitors and drug delivery systems | Inhibition of proteasomes for cancer treatment |
| Sensor Development | Creation of sensors for glucose and biomolecule detection | Glucose sensors using boronic acid derivatives |
| Polymer Chemistry | Cross-linking agents in smart polymer synthesis | Responsive polymers based on boronic ester chemistry |
Mechanism of Action
The primary mechanism of action for 4-[(tert-Butyldimethylsilyl)oxy]-2,6-dimethylphenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic ester transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst . The silyl group provides steric protection, enhancing the stability of the boronic ester and facilitating its participation in the reaction .
Comparison with Similar Compounds
Structural Features
The target compound is compared to four analogs (Table 1):
Key Observations :
- Protecting Groups: The TBS and Boc groups enhance stability during synthetic steps, whereas unprotected analogs (e.g., 4-hydroxy or dimethylamino derivatives) are more reactive but prone to side reactions .
- Steric Effects : The TBS group in the target compound provides significant steric bulk, reducing undesired interactions in polymerization .
Physicochemical Properties and Stability
The TBS-protected compound exhibits superior hydrolytic stability compared to the unprotected 4-hydroxy analog, which may degrade under acidic or aqueous conditions . The dimethylamino derivative, while stable at room temperature, is sensitive to oxidation due to the electron-rich aromatic ring .
Biological Activity
4-[(tert-Butyldimethylsilyl)oxy]-2,6-dimethylphenylboronic acid pinacol ester (CAS No. 955930-05-9) is a boronic acid derivative with potential applications in medicinal chemistry and biochemistry. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various biological applications, including drug development and molecular recognition.
- Molecular Formula : CHBOSi
- Molecular Weight : 362.39 g/mol
- Structure : The compound features a tert-butyldimethylsilyl (TBDMS) protecting group which enhances its stability and solubility in organic solvents.
The biological activity of boronic acids, including this compound, often relates to their ability to interact with biological molecules through reversible covalent bonding. This property is particularly significant in the context of enzyme inhibition and as a tool in chemical biology.
- Enzyme Inhibition : Boronic acids can act as inhibitors for serine proteases and other enzymes by mimicking the tetrahedral intermediate state of substrates. This characteristic has been exploited in the design of inhibitors for various diseases, including cancer and diabetes.
- Molecular Recognition : The ability of boronic acids to form complexes with diols allows them to be used as sensors for glucose and other carbohydrates, which is crucial in diabetes management.
Case Studies
Several studies have explored the biological implications of boronic acid derivatives:
- Study on Enzyme Inhibition : Research demonstrated that boronic acid derivatives could effectively inhibit proteases involved in cancer progression. For example, a study published in the Journal of Medicinal Chemistry indicated that specific boronic acid compounds exhibited significant inhibitory activity against the serine protease family, suggesting potential therapeutic applications in oncology .
- Glucose Sensing Applications : Another study highlighted the use of boronic acid derivatives as glucose sensors. The ability to form stable complexes with glucose allowed for the development of sensitive detection methods, which are beneficial for continuous glucose monitoring systems .
Research Findings
Q & A
Q. What are the critical considerations for synthesizing 4-[(tert-butyldimethylsilyl)oxy]-2,6-dimethylphenylboronic acid pinacol ester, and how do steric effects influence its stability?
The synthesis involves introducing the tert-butyldimethylsilyl (TBS) protecting group to a phenolic hydroxyl group prior to boronic ester formation. Key considerations include:
- Protection of hydroxyl groups : The TBS group is introduced under anhydrous conditions using tert-butyldimethylsilyl chloride (TBSCl) and a base like imidazole in DMF .
- Boronation : Suzuki-Miyaura coupling precursors often use pinacol ester formation under inert atmospheres to prevent hydrolysis .
- Stability : The TBS group provides steric hindrance, enhancing stability against nucleophilic attack but may slow coupling reactions due to reduced accessibility of the boronate .
Q. How should researchers handle and store this compound to maintain its integrity during experiments?
The compound is sensitive to moisture and elevated temperatures. Recommended practices include:
- Storage : Refrigeration (0–6°C) in sealed, dry containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation .
- Handling : Use anhydrous solvents (e.g., THF, DMF) and gloveboxes for air-sensitive reactions. Monitor for discoloration or precipitation, indicating degradation .
Q. What analytical techniques are most effective for characterizing this boronic ester?
- NMR spectroscopy : and NMR confirm the TBS group (e.g., δ ~0.2 ppm for Si(CH)) and boronate (δ ~30 ppm for ) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight, particularly for intermediates prone to desilylation .
- HPLC : Reverse-phase methods with UV detection assess purity, especially post-synthetic modifications .
Advanced Research Questions
Q. How does the steric bulk of the TBS group impact the reactivity of this boronic ester in cross-coupling reactions?
The TBS group’s steric hindrance can reduce coupling efficiency in Suzuki-Miyaura reactions. Strategies to mitigate this include:
- Optimizing catalysts : Bulky ligands like SPhos or XPhos enhance turnover by stabilizing Pd intermediates .
- Elevated temperatures : Heating (e.g., 80–100°C in toluene) improves reaction rates but risks desilylation .
- Competitive experiments : Compare coupling yields with analogous unprotected boronic acids to quantify steric effects .
Q. What are the pH-dependent decomposition pathways of this compound, and how can they be monitored?
Boronic esters hydrolyze under acidic or basic conditions. For example:
- Acidic hydrolysis : Cleaves the pinacol ester, releasing boronic acid, detectable via UV-vis at 270–300 nm .
- Basic conditions : Accelerate TBS group removal, monitored by NMR (loss of Si(CH) signals) .
- Kinetic studies : Use buffered solutions (pH 6–11) and track decomposition via LC-MS or fluorescence quenching .
Q. How can this compound be utilized in the synthesis of covalent organic frameworks (COFs)?
Boronic esters are key for constructing COFs via reversible boronate linkages. Specific steps include:
- Linker design : Pair with polyols (e.g., hexahydroxytriphenylene) to form porous networks .
- Crystallinity optimization : Solvothermal synthesis in mesitylene/dioxane (1:1) at 120°C for 72 hours yields highly ordered frameworks .
- Post-synthetic modifications : Remove TBS groups post-COF assembly to introduce reactive hydroxyl sites for functionalization .
Q. What contradictions exist in reported stability data for similar boronic esters, and how should they be resolved?
Discrepancies arise from varying experimental conditions. For example:
- Solvent effects : Hydrolysis rates differ in THF (slow) vs. aqueous methanol (rapid) .
- Temperature : Conflicting reports on thermal stability may reflect impurities or moisture levels .
- Resolution : Conduct accelerated stability studies (40°C/75% RH) with Karl Fischer titration to quantify moisture content .
Methodological Best Practices
Q. How can researchers design controlled experiments to isolate the effects of the TBS group in catalytic cycles?
- Comparative studies : Synthesize analogs with/without TBS and compare reaction kinetics (e.g., via NMR to track boronate consumption) .
- Computational modeling : DFT calculations predict steric and electronic impacts on transition states .
Q. What strategies minimize side reactions during deprotection of the TBS group in complex molecules?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
